molecular formula C8H9NO3 B13957735 3-Amino-5-hydroxy-4-methoxybenzaldehyde CAS No. 343867-62-9

3-Amino-5-hydroxy-4-methoxybenzaldehyde

Cat. No.: B13957735
CAS No.: 343867-62-9
M. Wt: 167.16 g/mol
InChI Key: PFVGASRKDVLCKP-UHFFFAOYSA-N
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Description

3-Amino-5-hydroxy-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H9NO3 It is a derivative of benzaldehyde, featuring amino, hydroxy, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-hydroxy-4-methoxybenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with vanillin (4-hydroxy-3-methoxybenzaldehyde).

    Amination: Vanillin undergoes amination to introduce the amino group at the 3-position. This can be achieved using reagents such as ammonia or amines under specific conditions.

    Oxidation: The resulting intermediate is then oxidized to form the aldehyde group at the 5-position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar steps as described above, but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-hydroxy-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The amino, hydroxy, and methoxy groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-5-hydroxy-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-hydroxy-4-methoxybenzaldehyde involves its interaction with various molecular targets. The amino, hydroxy, and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The aldehyde group can also participate in reactions with nucleophiles, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-methoxybenzaldehyde (Isovanillin): Similar structure but lacks the amino group.

    4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Similar structure but lacks the amino group and has different functional group positions.

    3-Fluoro-4-hydroxy-5-methoxybenzaldehyde: Similar structure but contains a fluorine atom instead of an amino group.

Uniqueness

3-Amino-5-hydroxy-4-methoxybenzaldehyde is unique due to the presence of the amino group at the 3-position, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

343867-62-9

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

3-amino-5-hydroxy-4-methoxybenzaldehyde

InChI

InChI=1S/C8H9NO3/c1-12-8-6(9)2-5(4-10)3-7(8)11/h2-4,11H,9H2,1H3

InChI Key

PFVGASRKDVLCKP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1O)C=O)N

Origin of Product

United States

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